3-Imidazol-1-ylpiperidine;hydrochloride
Description
3-Imidazol-1-ylpiperidine hydrochloride is a heterocyclic organic compound combining a piperidine ring (a six-membered amine) with an imidazole moiety (a five-membered aromatic ring containing two nitrogen atoms) at the 3-position. The hydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical and chemical applications.
Properties
IUPAC Name |
3-imidazol-1-ylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-2-8(6-9-3-1)11-5-4-10-7-11;/h4-5,7-9H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOREPRHXZROHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315365-32-2 | |
| Record name | Piperidine, 3-(1H-imidazol-1-yl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315365-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
Imidazole, a core component of the compound, is known to interact with various proteins and enzymes, playing a central role in biological catalysis.
Biochemical Pathways
Imidazole, a key component of the compound, is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- Substituent Position : The position of the imidazole on the piperidine ring (e.g., 3- vs. 4-position) influences steric and electronic interactions with biological targets. For example, piperidin-4-yl derivatives (e.g., ) may exhibit distinct binding affinities compared to piperidin-3-yl analogs .
- Linker Groups : Ethyl linkers () introduce flexibility but may reduce bioavailability due to increased hydrophilicity .
Salt Forms :
- Hydrochloride salts are prevalent in the compared compounds, improving solubility and crystallinity. Dihydrochloride salts (e.g., ) further enhance solubility but may require pH adjustments for formulation .
Chlorophenyl groups () enhance lipophilicity, favoring blood-brain barrier penetration but risking higher toxicity .
Analytical and Pharmacokinetic Data :
- Hydrochloride salts of related compounds (e.g., famotidine, ranitidine) exhibit pH-dependent dissolution profiles (), suggesting that 3-Imidazol-1-ylpiperidine hydrochloride may require gastroretentive formulations for optimal absorption .


- RP-HPLC methods validated for amitriptyline hydrochloride () could be adapted for quantifying 3-Imidazol-1-ylpiperidine hydrochloride in formulations .


Research Implications and Gaps
- Toxicity : While highlights toxicity data for hydrochloride salts (e.g., MPTP-HCl), specific toxicological studies on 3-Imidazol-1-ylpiperidine hydrochloride are absent. Comparative studies with analogs (e.g., ) are warranted .
- Polymorphism : discusses polymorphic forms of ziprasidone hydrochloride, suggesting that 3-Imidazol-1-ylpiperidine hydrochloride may also exhibit polymorphism affecting its bioavailability .
Q & A
Q. What are the recommended synthetic routes for 3-imidazol-1-ylpiperidine hydrochloride, and how can purity be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of imidazole with a suitably substituted piperidine derivative under reflux conditions in a polar aprotic solvent (e.g., DMF or ethanol) .
- Step 2 : Quaternization of the tertiary amine using hydrochloric acid to form the hydrochloride salt.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol:dichloromethane) improves purity (>98% by HPLC) .
- Key parameters : Control reaction temperature (60–80°C) and stoichiometric ratios to minimize byproducts like unreacted imidazole or over-alkylated derivatives .
Q. Which analytical techniques are most effective for characterizing 3-imidazol-1-ylpiperidine hydrochloride?
- Structural confirmation : Use - and -NMR to verify the imidazole N-H proton (δ 7.5–8.0 ppm) and piperidine backbone (δ 1.5–3.0 ppm) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile:water gradient) resolves impurities (<1% threshold) .
- Elemental analysis : Confirm Cl content (~20.5% w/w) to validate salt formation .
Q. How does the reactivity of the imidazole ring influence derivatization strategies?
The imidazole ring undergoes electrophilic substitution at the N1 position. Methodological considerations include:
- Alkylation : React with alkyl halides in the presence of a base (e.g., KCO) to introduce substituents .
- Metal-catalyzed coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysts) enable aryl group incorporation .
- Stability note : Avoid strong acids or oxidants to prevent ring-opening reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data reported for this compound?
Discrepancies in solubility (e.g., water vs. DMSO) often arise from hydration states or residual solvents. Mitigation strategies:
Q. What experimental designs are recommended for studying biological interactions of 3-imidazol-1-ylpiperidine hydrochloride?
- Receptor binding assays : Screen against GPCRs (e.g., serotonin or histamine receptors) using radioligand displacement (IC determination) .
- Enzymatic inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability .
- Cellular toxicity : Use MTT assays in HEK-293 or HepG2 cells to establish therapeutic indices .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries) to predict binding affinities .
- ADME prediction : Software like SwissADME estimates logP (∼1.8), aqueous solubility, and CYP inhibition .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties with reactivity .
Q. What methodologies address stability challenges during long-term storage?
- Degradation pathways : Hydrolysis of the imidazole ring under acidic/alkaline conditions; monitor via accelerated stability studies (40°C/75% RH for 6 months) .
- Stabilization : Store in amber vials under inert gas (N) at −20°C, with desiccants to prevent hydration .
- Analytical monitoring : Periodic HPLC-MS to detect degradation products like piperidine derivatives .
Q. How do structural modifications alter the compound’s physicochemical properties?
- LogP adjustments : Introduce electron-withdrawing groups (e.g., -CF) to increase lipophilicity (tested via shake-flask method) .
- Solubility enhancement : Sulfonate or PEGylate the piperidine nitrogen to improve aqueous solubility .
- Crystallinity : Modify counterions (e.g., replace Cl with tosylate) and analyze via X-ray diffraction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




